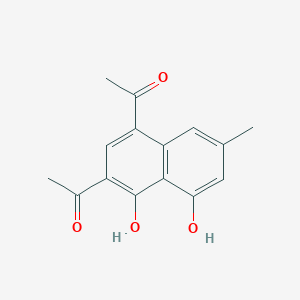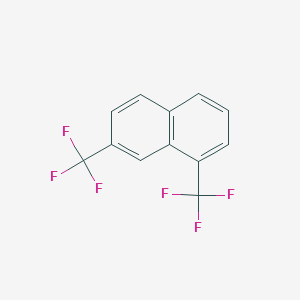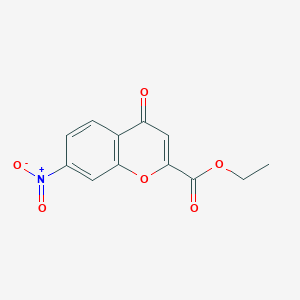
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate typically involves the reaction of 4-hydroxycoumarin with ethyl chloroformate in the presence of a base, followed by nitration. The reaction conditions often include:
Base: Commonly used bases include pyridine or triethylamine.
Solvent: Solvents such as dichloromethane or chloroform are frequently used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chromene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and proteins, altering their function and leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
- Ethyl 2-amino-4-oxo-4H-chromene-3-carboxylate
Uniqueness
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of the nitro group at the 7th position. This nitro group imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C12H9NO6 |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
ethyl 7-nitro-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C12H9NO6/c1-2-18-12(15)11-6-9(14)8-4-3-7(13(16)17)5-10(8)19-11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
OIDQTXCUSWMZPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


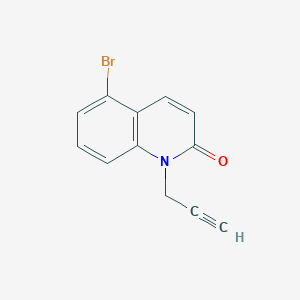
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
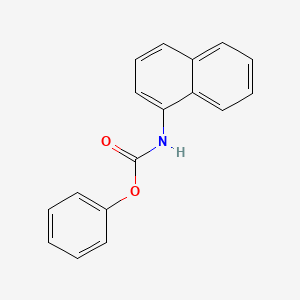


![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)



